molecular formula C9H12ClN3 B7829643 1-ethyl-1H-1,3-benzodiazol-5-amine hydrochloride

1-ethyl-1H-1,3-benzodiazol-5-amine hydrochloride

Cat. No.: B7829643
M. Wt: 197.66 g/mol
InChI Key: UYMJTQSKXDLJLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-ethyl-1H-1,3-benzodiazol-5-amine hydrochloride is a heterocyclic organic compound that contains a benzene ring fused to an imidazole ring. This compound is known for its diverse chemical and biological properties, making it a valuable subject of study in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-1H-1,3-benzodiazol-5-amine hydrochloride typically involves the reaction of 1-ethyl-1H-1,3-benzodiazole with amine hydrochloride under controlled conditions. The reaction is usually carried out in a polar solvent such as water or ethanol, with the temperature and pH carefully monitored to ensure optimal yield and purity .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to enhance the efficiency and scalability of the synthesis. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-ethyl-1H-1,3-benzodiazol-5-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

1-ethyl-1H-1,3-benzodiazol-5-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-ethyl-1H-1,3-benzodiazol-5-amine hydrochloride involves its interaction with specific molecular targets and pathways. It is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 1-ethyl-1H-1,3-benzodiazol-5-amine dihydrochloride
  • 1-ethyl-2-methyl-1H-benzimidazole
  • 1-ethyl-2-phenyl-1H-benzimidazole

Uniqueness

1-ethyl-1H-1,3-benzodiazol-5-amine hydrochloride is unique due to its specific structural features and the presence of both benzene and imidazole rings. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1-ethylbenzimidazol-5-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3.ClH/c1-2-12-6-11-8-5-7(10)3-4-9(8)12;/h3-6H,2,10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYMJTQSKXDLJLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NC2=C1C=CC(=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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